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Compound of Interest

Acetylacetonatobis(ethylene)rhodi
Compound Name:
um(l)
CAS No.: 12082-47-2
- J

An In-Depth Technical Guide to the Physical Properties of
Acetylacetonatobis(ethylene)rhodium(l) [Rh(acac)(C2H4)2]

Abstract

Acetylacetonatobis(ethylene)rhodium(l), with the chemical formula Rh(acac)(CzHa)2, is a
significant organometallic complex widely utilized as a catalyst precursor in a multitude of
organic transformations, including hydroformylation, hydrogenation, and polymerization.[1][2]
Its utility stems from the labile nature of the ethylene ligands, which are readily displaced by
other substrates, and the stabilizing effect of the bidentate acetylacetonate (acac) ligand. This
guide provides a comprehensive examination of the core physical properties of Rh(acac)
(Cz2Ha4)2, offering insights into its synthesis, handling, molecular structure, spectroscopic
signature, and thermal stability. The content herein is intended for researchers, chemists, and
material scientists who employ this complex in synthetic and catalytic applications, providing
the foundational knowledge necessary for its effective use and characterization.

Introduction and Significance

Rh(acac)(CzHa4): is a yellow to orange, air-sensitive crystalline solid that serves as a
cornerstone rhodium(l) precursor in both academic and industrial research.[3][4] Its formal
name is (2,4-Pentanedionato)bis(n2-ethene)rhodium(l), and it belongs to a class of square
planar d® metal complexes. The significance of this compound lies in its role as a convenient
and reactive source of the "Rh(acac)" moiety. The two ethylene ligands are weakly bound and
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can be easily substituted by a variety of other ligands, such as phosphines, dienes, or carbon
monoxide, making it a versatile starting material for the synthesis of a wide array of rhodium
catalysts.[2] This reactivity is also harnessed in materials science, where it functions as a
precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of
rhodium-containing thin films and nanomaterials.

Synthesis and Safe Handling

The primary synthetic route to Rh(acac)(CzHa)z involves the displacement of the carbonyl
ligands from its precursor, dicarbonyl(acetylacetonato)rhodium(l), Rh(acac)(CO)z, by bubbling
ethylene gas through a solution of the dicarbonyl complex. This ligand exchange is driven by
the formation of the more stable ethylene complex under these conditions.

Given its physical properties, stringent handling procedures are paramount. Rh(acac)(CzHa)z is
known to be air-sensitive and should be handled exclusively under an inert atmosphere (e.g.,
argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4] For long-term
storage, it is recommended to keep the solid compound in a sealed container at low
temperatures (2-8°C) to mitigate thermal decomposition.[4]

Molecular and Electronic Structure

The complex adopts a square planar geometry around the central rhodium(l) atom, which is
typical for a d® transition metal center. The acetylacetonate ligand is bidentate, coordinating to
the rhodium center through its two oxygen atoms. The two ethylene molecules are bound side-
on (n?-coordination), occupying the remaining two coordination sites. This arrangement results
in a molecule with C2v symmetry.

The bonding of the ethylene ligands is described by the Dewar-Chatt-Duncanson model,
involving a o-donation from the ethylene rt-orbital to an empty d-orbital on the rhodium and a
1i-back-donation from a filled rhodium d-orbital into the ethylene mt*-antibonding orbital. This
back-donation weakens the C=C bond, a key feature that can be observed spectroscopically.
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Caption: Molecular structure of Rh(acac)(CzHa)a.

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of Rh(acac)(CzHa)2
and for studying its downstream reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides a clear signature for the complex. It will show
distinct resonances for the methyl (CHs) and methine (CH) protons of the acetylacetonate
ligand, as well as a characteristic signal for the protons of the coordinated ethylene ligands.
The chemical shift of the ethylene protons is significantly shifted upfield compared to free
ethylene due to the shielding effect of the metal center.
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e 13C NMR: The carbon spectrum complements the *H NMR data, showing signals for the
methyl, methine, and carbonyl carbons of the acac ligand, and a key signal for the olefinic
carbons of the ethylene ligands.

e 103Rh NMR: While less common due to the low receptivity of the 1°3Rh nucleus, solid-state
NMR has been used to study this complex.[5] It exhibits a large chemical shift anisotropy
(span, Q) in the range of 7000 to 8000 ppm, which is characteristic of Rh(l) complexes with
n?-coordinated alkene ligands.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing Rh(acac)(CzHa4)2. Key vibrational bands
include:

o Acetylacetonate Vibrations: Strong bands typically appear in the 1500-1600 cm~1 region,
corresponding to the C=0 and C=C stretching modes of the delocalized acac ring.

» Coordinated Ethylene Vibrations: The C=C stretching frequency of the coordinated ethylene
ligands is a critical diagnostic peak. In free ethylene, this vibration occurs at ~1623 cm™1,
Upon coordination to the rhodium center, 1-back-donation into the ethylene 1t* orbital
weakens the double bond, causing this peak to shift to a lower frequency, typically in the
range of 1500-1520 cm~1.

Physicochemical Properties

The fundamental physical properties of Rh(acac)(CzH4)2 are summarized in the table below.
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Property Value Reference(s)

Chemical Formula CoH1502Rh [31[6]

Molecular Weight ~258.12 g/mol [41[6]
Yellow to orange crystalline

Appearance [3114]
powder

Melting Point 141-142 °C [4]

- Soluble in benzene, toluene,

Solubility
acetone

Stability Air-sensitive, store at 2-8 °C [3114]

Thermal Analysis and Stability

Rh(acac)(C2Ha4)2 exhibits limited thermal stability, as indicated by its recommended cold
storage conditions.[3][4] While specific thermal decomposition studies on this exact complex
are not widely published, analogies can be drawn from related compounds. For instance,
Rh(acac)s begins to decompose around 184 °C.[7] The dicarbonyl analogue, Rh(acac)(CO)z,
decomposes under elevated temperatures and pressures of synthesis gas (CO/H2) to form
polynuclear rhodium carbonyl clusters like [Rha(CO)12] and [Rhe(CO)16].[8] It is plausible that
Rh(acac)(CzHa4)2 undergoes thermal decomposition through the initial loss of the volatile
ethylene ligands, potentially leading to the formation of rhodium metal or rhodium-containing
clusters, especially under reactive atmospheres.

Experimental Protocols
Protocol: Infrared Spectroscopy Analysis

This protocol describes the acquisition of an IR spectrum for Rh(acac)(CzHa)z, a crucial step for
identity confirmation.

Causality: Due to the compound's air sensitivity, the entire sample preparation must be
conducted under an inert atmosphere to prevent oxidation and decomposition, which would
introduce spurious peaks (e.g., from Rh-oxides or degradation of the organic ligands) and
provide a non-representative spectrum.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://en.sinocompound.com/product/58.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=12082-47-2
http://www.aspirasci.com/acetylacetonatobisethylenerhodiumi-96
https://webbook.nist.gov/cgi/cbook.cgi?ID=12082-47-2
https://en.sinocompound.com/product/58.html
http://www.aspirasci.com/acetylacetonatobisethylenerhodiumi-96
http://www.aspirasci.com/acetylacetonatobisethylenerhodiumi-96
https://en.sinocompound.com/product/58.html
http://www.aspirasci.com/acetylacetonatobisethylenerhodiumi-96
https://en.sinocompound.com/product/58.html
http://www.aspirasci.com/acetylacetonatobisethylenerhodiumi-96
https://apps.dtic.mil/sti/tr/pdf/ADA183406.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/nj/d4nj02288b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

¢ Inert Atmosphere Preparation: Transfer a standard IR card with a salt plate (e.g., KBr or
NaCl) and a vial containing Rh(acac)(CzHa4)z into a nitrogen- or argon-filled glovebox.

o Sample Preparation (Nujol Mull):
o Place a small amount (~1-2 mg) of the yellow-orange solid onto the salt plate.
o Add one small drop of Nujol (mineral oil) to the solid.

o Carefully grind the solid into the oil with a spatula or agate pestle until a uniform,
translucent paste (mull) is formed.

o Sample Loading: Spread a thin, even layer of the mull onto one salt plate. Place a second
salt plate on top and gently rotate to ensure a consistent film with no air bubbles.

o Data Acquisition:

o Quickly remove the assembled salt plates from the glovebox and place them in the
spectrometer's sample holder.

o Acquire a background spectrum of the empty instrument.
o Acquire the sample spectrum, typically scanning from 4000 cm~1 to 400 cm~1.
o Data Analysis:

o lIdentify and label the characteristic peaks for the acac ligand (1500-1600 cm~1) and the
coordinated ethylene C=C stretch.

o Subtract any Nujol peaks (ca. 2924, 2853, 1462, 1377 cm™1).

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of Rh(acac)(CzHa)a.

Conclusion

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Acetylacetonatobis(ethylene)rhodium(l) is a fundamentally important precursor in rhodium

chemistry. Its physical properties—a moderately stable, soluble, crystalline solid with labile

ethylene ligands—make it an ideal entry point for the synthesis of homogeneous catalysts and

advanced materials. A thorough understanding of its square planar structure, spectroscopic

fingerprints (particularly in NMR and IR), and requisite handling under inert conditions is critical

for any researcher aiming to leverage its synthetic potential. The characterization data and

protocols outlined in this guide provide a robust framework for ensuring the quality and effective

application of this versatile organometallic complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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